![molecular formula C14H13NO4 B15162114 [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid CAS No. 142714-39-4](/img/structure/B15162114.png)
[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid: is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid typically involves the reaction of indole derivatives with acylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches has also been explored for the production of indole derivatives, leveraging microbial cell factories to convert precursors into the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions: [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid is used as a precursor for the synthesis of more complex indole derivatives. It serves as a building block for the development of new compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Indole derivatives are known to interact with various biological targets, making them valuable in the study of cellular processes .
Medicine: In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic effects. They have shown promise in the treatment of various diseases, including cancer, inflammation, and microbial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in the chemical industry .
Mecanismo De Acción
The mechanism of action of [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by influencing signaling pathways, gene expression, and cellular metabolism .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Uniqueness: [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
142714-39-4 |
|---|---|
Fórmula molecular |
C14H13NO4 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
2-[1-(3-oxobutanoyl)indol-3-yl]acetic acid |
InChI |
InChI=1S/C14H13NO4/c1-9(16)6-13(17)15-8-10(7-14(18)19)11-4-2-3-5-12(11)15/h2-5,8H,6-7H2,1H3,(H,18,19) |
Clave InChI |
GLOPKFLFUCSMSU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



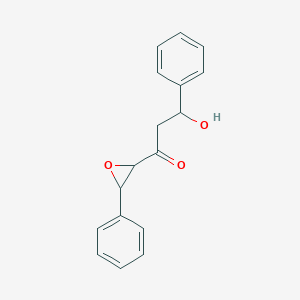
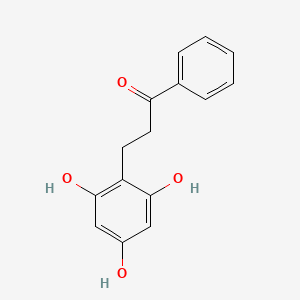
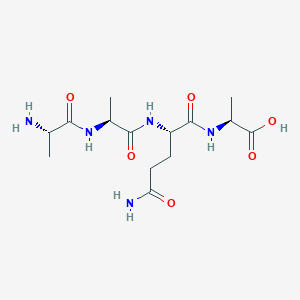
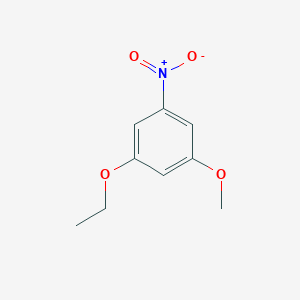
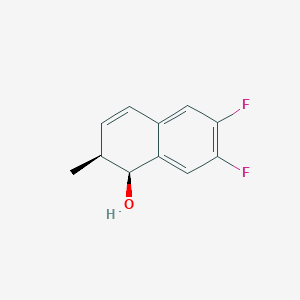
![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
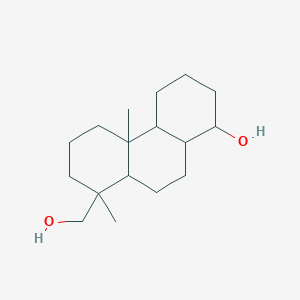
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
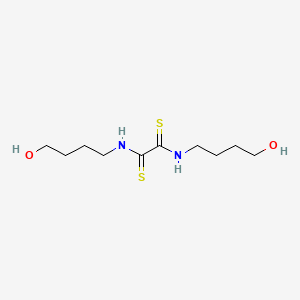
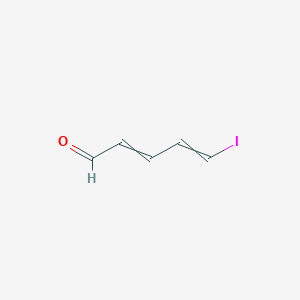

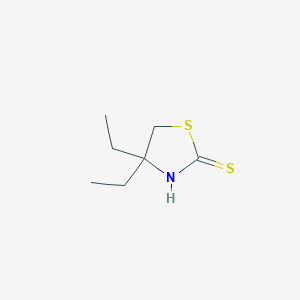
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
